beta-Muricholic Acid-d5

Description

Significance of Bile Acid Metabolism in Biological Systems

Bile acids are steroid acids synthesized from cholesterol in the liver and are critical for the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine. otsuka.co.jpbiotrend.com Beyond their role in digestion, bile acids are now recognized as important signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism. otsuka.co.jpmedchemexpress.com They exert their effects by activating specific nuclear receptors, such as the farnesoid X receptor (FXR), and cell membrane receptors like the G protein-coupled bile acid receptor 1 (TGR5/GP-BAR1). medchemexpress.comnih.gov

The composition of the bile acid pool is influenced by the gut microbiota, which modifies primary bile acids into secondary bile acids. google.com This intricate interplay between the host and its gut microbiome in shaping the bile acid profile has profound implications for health and disease. google.com Dysregulation of bile acid metabolism has been linked to various conditions, including cholestasis, gallstones, metabolic syndrome, and non-alcoholic fatty liver disease (NAFLD). biotrend.comnih.govpubcompare.ai

Role of Stable Isotope Labeling in Advanced Metabolic Research

Stable isotope labeling is a powerful technique that involves the incorporation of heavy, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules of interest. avantiresearch.com These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by their higher mass using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. avantiresearch.comnih.gov

In metabolic research, stable isotope labeling allows for:

Tracing metabolic pathways: Researchers can follow the transformation of a labeled precursor into its various metabolites, providing a dynamic view of metabolic fluxes. acs.org

Quantification of metabolites: By using a known amount of a stable isotope-labeled compound as an internal standard, the absolute concentration of the corresponding unlabeled analyte in a biological sample can be accurately determined. nih.govnih.gov This is a common application for deuterated compounds. avantiresearch.com

Studying in vivo kinetics: The rates of absorption, distribution, metabolism, and excretion (ADME) of drugs and endogenous compounds can be precisely measured. nih.gov

The use of stable isotopes offers a safe alternative to radioactive isotopes for studies in humans and animals. acs.org

Specific Context of Deuterated Beta-Muricholic Acid (beta-Muricholic Acid-d5) in Modern Biochemical Investigations

Beta-muricholic acid (β-MCA) is a primary bile acid found predominantly in mice. sigmaaldrich.com It is known to be a farnesoid X receptor (FXR) antagonist. shimadzu.co.kr Due to its role in regulating bile acid and lipid metabolism, it is a compound of significant interest in metabolic research, particularly in studies involving mouse models of human diseases. pubcompare.ai

This compound is a deuterated analog of β-MCA, where five hydrogen atoms have been replaced by deuterium atoms. sigmaaldrich.comisotope.com This isotopic labeling makes it an ideal internal standard for the quantification of unlabeled β-MCA and other bile acids in complex biological matrices such as serum, plasma, feces, and tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govglpbio.com The use of a deuterated internal standard that is structurally identical to the analyte of interest allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise quantification. uzh.ch

Research applications of this compound include its use as an internal standard in studies investigating the effects of dietary interventions on bile acid profiles in animal models and in metabolomic studies aiming to identify biomarkers for various diseases. nih.govnih.gov For instance, it has been utilized in studies analyzing the impact of high plant protein diets on the metabolism of common carp, demonstrating its utility across different species in metabolic research. nih.gov

Compound Properties and Research Data

The following tables provide key information about this compound and its unlabeled counterpart, as well as representative data from a study utilizing a deuterated internal standard for bile acid quantification.

| Property | beta-Muricholic Acid | This compound |

|---|---|---|

| Synonyms | (3α,5β,6β,7β)-3,6,7-Trihydroxycholan-24-oic acid, β-MCA | (3α,5β,6β,7β)-3,6,7-Trihydroxycholan-24-oic acid-d5 |

| Molecular Formula | C₂₄H₄₀O₅ shimadzu.co.kr | C₂₄H₃₅D₅O₅ sigmaaldrich.comisotope.com |

| Molecular Weight | 408.57 g/mol shimadzu.co.kr | 413.60 g/mol sigmaaldrich.comisotope.com |

| CAS Number | 2393-59-1 shimadzu.co.kr | Not available isotope.com |

| Primary Application | Research on bile acid metabolism, FXR antagonism shimadzu.co.kr | Internal standard for mass spectrometry sigmaaldrich.comisotope.com |

| Parameter | Value/Description |

|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for bile acids nih.gov |

| Internal Standard | Deuterated bile acids (e.g., this compound) nih.gov |

| Sample Preparation | Protein precipitation from serum/plasma followed by centrifugation nih.gov |

| Linearity (LLOQ) | Typically in the low nM range (e.g., 0.25–10 nM) acs.org |

| Precision (%CV) | Generally <15% nih.gov |

| Accuracy | Typically within 85-115% of the nominal value nih.gov |

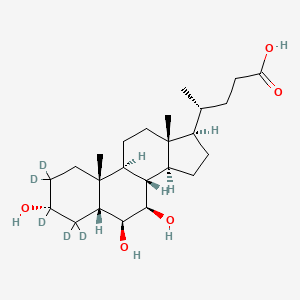

Structure

3D Structure

Properties

Molecular Formula |

C24H40O5 |

|---|---|

Molecular Weight |

413.6 g/mol |

IUPAC Name |

(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6,7-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22-,23-,24-/m1/s1/i8D2,12D2,14D |

InChI Key |

DKPMWHFRUGMUKF-LCBOSALZSA-N |

Isomeric SMILES |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]([C@H]([C@@H]2C1([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |

Origin of Product |

United States |

Advanced Analytical Methodologies Employing Beta Muricholic Acid D5 As a Research Standard

Quantitative Analysis of Bile Acid Pools in Complex Biological Matrices

The accurate measurement of bile acid concentrations in various biological materials is essential for understanding their roles in health and disease. researchgate.net Beta-muricholic acid-d5 is instrumental in these quantitative analyses, particularly within the fields of metabolomics and clinical research.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bile acid analysis due to its high sensitivity, specificity, and ability to separate structurally similar isomers. frontiersin.orgmdpi.comnih.govnih.gov In a typical LC-MS/MS workflow, a liquid chromatograph separates the complex mixture of bile acids from a biological sample. The separated compounds then enter a tandem mass spectrometer, which ionizes the molecules and identifies them based on their unique mass-to-charge ratios and fragmentation patterns. nih.gov

This compound is added to samples at a known concentration before analysis. mdpi.com As the deuterated standard co-elutes with the non-labeled beta-muricholic acid, any variations in ionization or detection efficiency will affect both compounds equally. By comparing the signal intensity of the endogenous analyte to that of the internal standard, researchers can accurately quantify the concentration of beta-muricholic acid and other related bile acids in the sample. clearsynth.com This approach has been successfully applied to quantify a wide range of bile acids in various matrices, including plasma, serum, liver tissue, and feces. mdpi.comnih.govshimadzu.com

Table 1: Example LC-MS/MS Parameters for Bile Acid Analysis

| Parameter | Setting |

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile (B52724)/Methanol (B129727) with 0.1% formic acid |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table presents a generalized set of parameters; specific conditions may vary depending on the instrument and the specific bile acids being analyzed. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more commonly used, gas chromatography-mass spectrometry (GC-MS) is another powerful technique for bile acid analysis. frontiersin.orgcreative-proteomics.com Before analysis by GC-MS, bile acids must undergo a derivatization process to increase their volatility. shimadzu.co.kr This typically involves methylation of the carboxyl group and trimethylsilylation of the hydroxyl groups. shimadzu.co.kr

Similar to its role in LC-MS/MS, this compound can be used as an internal standard in GC-MS to improve quantitative accuracy. The derivatized deuterated standard will have a similar chromatographic behavior to the derivatized endogenous bile acids, allowing for reliable correction of variations during the analytical process.

Role of Deuterated Internal Standards in Method Validation and Accuracy Assessment

The use of deuterated internal standards like this compound is fundamental to the validation and accuracy of analytical methods for bile acid quantification. clearsynth.comresearchgate.net Method validation ensures that an analytical procedure is reliable, reproducible, and fit for its intended purpose. Key validation parameters include linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ). mdpi.comthermofisher.cn

Deuterated standards are crucial for assessing and correcting for matrix effects, which are alterations in the ionization of an analyte due to the presence of other components in the sample matrix. clearsynth.comrestek.com By adding the internal standard early in the sample preparation process, any loss of analyte during extraction or suppression of the signal during analysis can be accounted for, leading to more accurate and precise measurements. researchgate.net The stability of the isotope label ensures that the standard behaves almost identically to the analyte of interest throughout the entire analytical procedure. clearsynth.com

Strategies for Isomer Separation and Comprehensive Bile Acid Profiling

A significant challenge in bile acid analysis is the presence of numerous isomers—molecules with the same chemical formula but different structural arrangements. restek.comsciex.com Distinguishing between these isomers is critical as they can have different biological activities. Advanced chromatographic techniques are employed to achieve this separation.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems, often using C18 reversed-phase columns, are effective in separating many bile acid isomers based on their polarity. creative-proteomics.comresearchgate.net Furthermore, techniques like differential ion mobility spectrometry (DMS) can be coupled with LC-MS to provide an additional dimension of separation based on the molecule's shape and size, further enhancing the ability to resolve closely related isomers. sciex.comsciex.com Comprehensive bile acid profiling, which aims to identify and quantify the entire spectrum of bile acids in a sample, relies heavily on these advanced separation strategies in conjunction with the use of a suite of deuterated internal standards, including this compound, to ensure accurate quantification across a wide range of concentrations. researchgate.netrestek.com

Sample Preparation and Extraction Techniques for Deuterated Bile Acid Analysis

The goal of sample preparation is to isolate the bile acids from the complex biological matrix and remove interfering substances that could affect the analysis. The addition of this compound at the beginning of this process is a key step for accurate quantification.

Optimization for Diverse Biological Specimens (e.g., plasma, serum, liver, intestinal contents, bile)

The optimal sample preparation technique varies depending on the biological matrix being analyzed. creative-proteomics.com

Plasma and Serum: A common method for plasma and serum is protein precipitation. mdpi.comthermofisher.cn This involves adding a solvent like methanol or acetonitrile to the sample, which causes the proteins to clump together and precipitate out of the solution. thermofisher.cncreative-proteomics.com After centrifugation, the supernatant containing the bile acids and the deuterated internal standard is collected for analysis. thermofisher.cn

Liver Tissue: For solid tissues like the liver, the sample must first be homogenized to break down the cellular structure. creative-proteomics.comacs.org This is often followed by a liquid-liquid extraction or solid-phase extraction to separate the bile acids from lipids and other cellular components. creative-proteomics.comnih.gov

Intestinal Contents and Feces: These samples are particularly complex and may require a lyophilization (freeze-drying) step to remove water, followed by an extraction with an organic solvent. creative-proteomics.comnih.govbohrium.com

Bile: Due to the high concentration of bile acids in bile, a simple dilution may be sufficient before analysis. nih.gov

Across all these methods, the early addition of this compound allows it to undergo the same extraction and cleanup steps as the endogenous bile acids, ensuring that any losses during the process are corrected for in the final quantification. mdpi.commdpi.com

Table 2: Common Sample Preparation Techniques for Bile Acid Analysis

| Biological Specimen | Primary Technique | Key Steps |

| Plasma/Serum | Protein Precipitation | Addition of organic solvent (e.g., acetonitrile, methanol), vortexing, centrifugation. thermofisher.cncreative-proteomics.com |

| Liver Tissue | Homogenization & Extraction | Mechanical disruption of tissue, followed by liquid-liquid or solid-phase extraction. creative-proteomics.comacs.org |

| Intestinal Contents/Feces | Solvent Extraction | Often preceded by freeze-drying, followed by extraction with an organic solvent. creative-proteomics.combohrium.com |

| Bile | Dilution | Diluting the sample with an appropriate solvent. nih.gov |

Elucidation of Bile Acid Biosynthesis and Metabolic Pathways Using Beta Muricholic Acid D5 As a Tracer

Tracing Endogenous Bile Acid Synthesis in Experimental Systems

Stable isotope tracers, like beta-muricholic acid-d5, are invaluable for investigating the endogenous synthesis of bile acids. mdpi.comnih.gov These tracers are biologically identical to their non-labeled counterparts, ensuring they follow the same metabolic routes without perturbing the system under study. nih.gov This allows for the accurate measurement of synthesis rates and pathway dynamics in both in vitro and in vivo experimental models.

Investigation of Primary Bile Acid Production Pathways

The synthesis of primary bile acids from cholesterol occurs through two main routes: the classic (or neutral) pathway and the alternative (or acidic) pathway. nih.govcreative-proteomics.com The classic pathway, initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), is the primary route for bile acid production in the liver. nih.govnih.gov The alternative pathway begins with the hydroxylation of cholesterol at the C27 position by sterol 27-hydroxylase (CYP27A1). creative-proteomics.comnih.gov

Tracer studies using labeled precursors, such as deuterated cholesterol, have been instrumental in defining these pathways. nih.gov By administering the labeled precursor, researchers can track the appearance of the label in various bile acid intermediates and final products, thereby mapping the flow of molecules through each pathway. For instance, the conversion of labeled cholesterol into cholic acid and chenodeoxycholic acid confirms their production via these primary synthesis routes. nih.gov

Analysis of Deuterium (B1214612) Incorporation into Metabolic Intermediates and Products

When this compound is introduced into an experimental system, the deuterium atoms act as a stable isotopic label. As this labeled bile acid is metabolized, the deuterium is incorporated into various downstream intermediates and final products. By using techniques like gas chromatography-mass spectrometry (GC-MS), researchers can identify and quantify these deuterated metabolites. nih.gov

This analysis provides a detailed picture of the metabolic fate of beta-muricholic acid. For example, it can reveal the extent to which it is converted into other bile acids through enzymatic modifications such as hydroxylation, dehydroxylation, and epimerization. nih.govnih.gov This information is crucial for understanding the complex network of reactions that govern bile acid metabolism.

Determination of Bile Acid Synthesis and Turnover Rates in Vivo

Isotope dilution is a classic technique used to measure the synthesis and turnover rates of bile acids in vivo. mdpi.com This method involves administering a known amount of a labeled bile acid, such as this compound, and then measuring the dilution of the label in the bile acid pool over time. mdpi.com By analyzing the rate at which the isotopic enrichment of the bile acid pool declines, researchers can calculate the rate at which new, unlabeled bile acids are being synthesized and entering the pool.

This approach provides a dynamic view of bile acid metabolism, allowing for the quantification of how quickly the bile acid pool is being replenished. These measurements are essential for understanding how bile acid synthesis is regulated and how it is affected by various physiological and pathological conditions.

Enzymatic Transformations and Stereochemistry Studies of Murine Bile Acids

The diversity of the bile acid pool is generated through a series of enzymatic transformations, primarily occurring in the liver and intestine. nih.gov These reactions, which include hydroxylation, epimerization, and deconjugation, are often stereospecific, meaning they result in products with a specific three-dimensional arrangement of atoms. nih.gov Isotopic tracers like this compound are critical for studying these enzymatic processes and their stereochemical outcomes.

Hepatic Hydroxylation and Epimerization Processes (e.g., Cyp2c70)

In mice, the enzyme Cyp2c70 plays a key role in the formation of muricholic acids. nih.govnih.gov Tracer studies have demonstrated that Cyp2c70 catalyzes the 6β-hydroxylation of chenodeoxycholic acid to form α-muricholic acid. nih.govh1.co This is followed by the epimerization of the 7-hydroxyl group, converting α-muricholic acid into β-muricholic acid. nih.govnih.gov

By using deuterated tracers, researchers can follow these specific transformations. For example, administering labeled chenodeoxycholic acid and observing the appearance of labeled α- and β-muricholic acids provides direct evidence for the catalytic activity of Cyp2c70 and the stereospecificity of these reactions. nih.gov

Role of Specific Cytochrome P450 Enzymes in Bile Acid Diversification

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a wide range of endogenous and exogenous compounds, including bile acids. nih.govnih.gov Different CYP enzymes exhibit distinct substrate specificities and catalytic activities, contributing to the vast diversity of the bile acid pool. nih.gov

For instance, CYP7A1 is the rate-limiting enzyme in the classic pathway of bile acid synthesis, while CYP27A1 initiates the alternative pathway. creative-proteomics.comnih.gov Other CYPs, such as CYP8B1, are responsible for introducing additional hydroxyl groups at specific positions on the steroid nucleus, further diversifying the bile acid profile. benthamscience.com Tracer studies are essential for identifying the specific roles of these enzymes and understanding how they collectively shape the composition of the bile acid pool.

Interactive Data Table: Key Enzymes in Bile Acid Metabolism

| Enzyme | Function | Pathway |

|---|---|---|

| CYP7A1 | Rate-limiting enzyme in bile acid synthesis | Classic (Neutral) Pathway |

| CYP27A1 | Initiates the alternative pathway of bile acid synthesis | Alternative (Acidic) Pathway |

| Cyp2c70 | Catalyzes 6β-hydroxylation and C7-epimerization | Muricholic Acid Synthesis (in mice) |

| CYP8B1 | Catalyzes 12α-hydroxylation, leading to cholic acid synthesis | Classic (Neutral) Pathway |

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| Cholic Acid | CA |

| Chenodeoxycholic Acid | CDCA |

| Deoxycholic Acid | DCA |

| Lithocholic Acid | LCA |

| α-Muricholic Acid | α-MCA |

| β-Muricholic Acid | β-MCA |

| Ursodeoxycholic Acid | UDCA |

| 7α-hydroxy-4-cholesten-3-one | C4 |

| Cholesterol 7α-hydroxylase | CYP7A1 |

| Sterol 27-hydroxylase | CYP27A1 |

| Cytochrome P450 family 2 subfamily c polypeptide 70 | Cyp2c70 |

Investigation of Gut Microbiota Host Interactions Through Beta Muricholic Acid D5 Metabolism

Microbial Biotransformation of Murine-Specific Primary Bile Acids

Primary bile acids are synthesized from cholesterol in the liver. researchgate.net In mice, the primary bile acid pool is composed of cholic acid (CA), chenodeoxycholic acid (CDCA), and the murine-specific α- and β-muricholic acids (α-MCA and β-MCA). nih.gov These bile acids are typically conjugated with the amino acid taurine (B1682933) before being secreted into the intestine. nih.gov Once in the gut, these host-derived molecules are extensively modified by the resident microbial community through a series of enzymatic reactions. nih.govnih.gov These transformations significantly increase the chemical diversity of the bile acid pool, generating a complex mixture of secondary bile acids with distinct biological activities. nih.gov The presence of gut microbiota dramatically alters the bile acid composition throughout the enterohepatic system when compared to germ-free conditions. nih.gov

Role of Bile Salt Hydrolases (BSHs) in Deconjugation Processes

The initial and rate-limiting step in the microbial metabolism of bile acids is deconjugation, a process catalyzed by bile salt hydrolase (BSH) enzymes. wikipedia.organimbiosci.org BSHs hydrolyze the amide bond linking the bile acid core to its conjugated amino acid (taurine in mice), releasing the unconjugated bile acid and a free amino acid. wikipedia.orgnih.gov This deconjugation is crucial as it renders the bile acids susceptible to further modifications by other bacterial enzymes. wikipedia.org

BSH activity is widespread among major gut bacterial phyla, with active enzymes identified in genera such as Lactobacillus, Bifidobacterium, Clostridium, Enterococcus, and Bacteroides. mdpi.comresearchgate.net For instance, studies have shown that species like Bacteroides vulgatus can preferentially deconjugate tauro-beta-muricholic acid (TβMCA). researchgate.netresearchgate.net The deconjugation process alters the physicochemical properties of bile acids, making them less water-soluble and more prone to passive reabsorption and further metabolism within the colon.

Mechanisms of 7α-Dehydroxylation and Secondary Bile Acid Formation

Following deconjugation, a key biotransformation is the removal of the hydroxyl group at the C-7 position of the steroid nucleus, known as 7α-dehydroxylation. nih.govnih.gov This multi-step enzymatic process converts primary bile acids into secondary bile acids. asm.org For example, cholic acid is converted to deoxycholic acid (DCA), and chenodeoxycholic acid is converted to lithocholic acid (LCA). nih.gov This transformation is performed by a limited group of anaerobic bacteria, primarily belonging to the Clostridium genus, which possess the requisite bile acid-inducible (bai) gene operon. mdpi.comasm.org

The 7α-dehydroxylation pathway is complex, involving the initial oxidation of the 3α-hydroxy group, the formation of a 3-oxo-Δ4 intermediate, and subsequent reductive steps. researchgate.net The metabolism of muricholic acids involves additional steps, including epimerization. For instance, β-MCA can be converted to ω-muricholic acid (ω-MCA), which is then 7α-dehydroxylated to form hyodeoxycholic acid (HDCA). nih.gov These secondary bile acids are generally more hydrophobic than their primary precursors and have distinct signaling properties. nih.gov

Identification and Characterization of Microbial Enzymes Involved in Bile Acid Modification

The biotransformation of bile acids is carried out by a diverse array of microbial enzymes. The use of deuterated tracers like β-MCA-d5 allows researchers to map the activity of these specific enzymes within the complex gut environment.

Below is a summary of key enzymes and their functions:

| Enzyme/System | Function | Key Bacterial Genera |

| Bile Salt Hydrolase (BSH) | Deconjugation: Hydrolyzes the amide bond, separating the bile acid from its conjugated amino acid (e.g., taurine). wikipedia.org | Lactobacillus, Bifidobacterium, Enterococcus, Clostridium, Bacteroides mdpi.com |

| Hydroxysteroid Dehydrogenases (HSDHs) | Oxidation & Epimerization: Interconvert hydroxyl and keto groups at various positions (C-3, C-7, C-12) on the steroid nucleus, changing the stereochemistry. nih.gov | Clostridium, Bacteroides, Eggerthella, Ruminococcus nih.govnih.gov |

| Bile Acid-Inducible (bai) Operon | 7α-Dehydroxylation: A multi-enzyme pathway that removes the 7α-hydroxyl group to form secondary bile acids. nih.govasm.org | Clostridium mdpi.com |

| BaiB (Bile acid-CoA ligase) | Activates the bile acid by attaching Coenzyme A. asm.org | Clostridium |

| BaiA (3α-HSDH) | Oxidizes the 3α-hydroxyl group. asm.org | Clostridium |

| BaiE (7α-dehydratase) | Catalyzes the critical dehydration step, removing the 7α-hydroxyl group. asm.org | Clostridium |

| BaiF (Bile acid-CoA transferase) | Removes Coenzyme A from the modified bile acid. asm.org | Clostridium |

Impact of Gut Microbiota Composition and Functional Capacity on Deuterated Bile Acid Pool

Studies comparing germ-free (GF) and conventionally-raised (CONV-R) mice starkly illustrate this impact. GF mice exhibit a significantly larger bile acid pool, with a composition dominated by taurine-conjugated primary bile acids, including high levels of TβMCA. nih.gov In contrast, CONV-R mice have a smaller, more diverse bile acid pool rich in unconjugated and secondary bile acids, with dramatically reduced levels of TβMCA. nih.gov This demonstrates that the microbiota is essential for the deconjugation and subsequent transformation of primary bile acids. nih.govmdpi.com

By administering β-MCA-d5 to experimental models, researchers can quantify the functional output of the microbiota. The appearance of deconjugated β-MCA-d5, 7-oxo-LCA-d5, or HDCA-d5 in the feces and tissues provides a direct measure of BSH, HSDH, and 7α-dehydroxylase activities, respectively. Alterations in the gut microbiota, whether through diet, antibiotics, or disease, can lead to significant shifts in the deuterated bile acid profile, reflecting changes in the metabolic capacity of the microbial community. nih.gov

Table: Comparison of Bile Acid Characteristics in Germ-Free vs. Conventionally-Raised Mice

| Feature | Germ-Free (GF) Mice | Conventionally-Raised (CONV-R) Mice |

|---|---|---|

| Bile Acid Pool Size | Significantly larger nih.gov | Smaller |

| Dominant Bile Acids | Taurine-conjugated primary bile acids (e.g., TβMCA) nih.gov | Unconjugated and secondary bile acids nih.gov |

| BSH Activity | Absent | High |

| 7α-Dehydroxylase Activity | Absent | Present |

| Chemical Diversity | Low | High |

Elucidation of Bidirectional Crosstalk Mechanisms in Experimental Models

The relationship between the gut microbiota and host bile acid metabolism is bidirectional, with each component influencing the other in a complex feedback system. Experimental models using tracers like β-MCA-d5 are instrumental in dissecting these crosstalk mechanisms.

Microbiota to Host: Gut microbes influence host physiology by transforming bile acids into potent signaling molecules. nih.gov A key example involves the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and ileum that regulates bile acid synthesis. mdpi.com TβMCA has been identified as a potent natural antagonist of FXR. researchgate.netnih.gov In germ-free mice, high levels of TβMCA inhibit FXR signaling, leading to increased bile acid synthesis. nih.gov The gut microbiota, by deconjugating and metabolizing TβMCA, effectively removes this antagonist. mdpi.com This alleviates FXR inhibition, allowing other bile acids to activate the receptor, which in turn initiates a feedback loop (via FGF15/19) that suppresses the expression of the rate-limiting enzyme for bile acid synthesis (CYP7A1) in the liver. nih.govmdpi.com Thus, microbial metabolism of a single bile acid directly regulates host gene expression and metabolic homeostasis.

Host to Microbiota: Conversely, the bile acids produced by the host shape the composition of the gut microbial community. Bile acids possess antimicrobial properties due to their detergent-like ability to disrupt bacterial membranes. nih.gov The composition of the bile acid pool creates a selective pressure in the gut, favoring the growth of bile-resistant species while inhibiting others. wikipedia.org Bacteria have evolved various resistance mechanisms, such as BSH activity, which not only detoxifies conjugated bile acids but also provides a nutritional advantage through the release of amino acids. nih.gov The biotransformation of primary bile acids into more hydrophobic secondary bile acids further modifies the gut environment, influencing the microbial landscape and protecting against certain pathogens. wikipedia.org

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| beta-Muricholic Acid | β-MCA |

| alpha-Muricholic Acid | α-MCA |

| omega-Muricholic Acid | ω-MCA |

| Tauro-beta-muricholic Acid | TβMCA |

| Cholic Acid | CA |

| Chenodeoxycholic Acid | CDCA |

| Deoxycholic Acid | DCA |

| Lithocholic Acid | LCA |

| Hyodeoxycholic Acid | HDCA |

| Ursodeoxycholic Acid | UDCA |

| Cholesterol 7α-hydroxylase | CYP7A1 |

| Farnesoid X receptor | FXR |

Regulation of Host Bile Acid Homeostasis and Signaling Modulated by Beta Muricholic Acid D5

Modulation of Nuclear Receptors and Intracellular Signaling Pathways

Beta-muricholic acid and its derivatives, particularly its taurine (B1682933) conjugate, exert significant influence over a variety of nuclear receptors and signaling pathways that form the bedrock of metabolic regulation. This modulation is central to maintaining bile acid homeostasis and influencing broader metabolic processes.

Farnesoid X Receptor (FXR) Antagonism by Tauro-beta-Muricholic Acid (TβMCA)

One of the most well-documented roles of beta-muricholic acid's conjugated form, Tauro-beta-muricholic acid (TβMCA), is its function as a potent antagonist of the Farnesoid X Receptor (FXR). nih.govnih.govnih.gov TβMCA is a competitive and reversible FXR antagonist with an IC50 of 40 μM. nih.govnih.gov In murine models, TβMCA is identified as a major endogenous FXR antagonist. nih.govnih.gov

The gut microbiota plays a critical role in regulating this antagonism. nih.govresearchgate.net In germ-free mice, levels of TβMCA are significantly elevated, leading to strong FXR inhibition. nih.gov Conversely, conventionally raised mice exhibit a dramatic reduction in muricholic acid levels, which alleviates this FXR inhibition. nih.govresearchgate.net This occurs because gut microbiota metabolize TβMCA, reducing its concentration and thus its antagonistic effect on FXR. nih.govnih.gov This dynamic demonstrates a key mechanism by which the gut microbiome influences host bile acid signaling. nih.govresearchgate.net

Interplay with Other Bile Acid Receptors (e.g., TGR5, LXR, PXR, CAR) in Regulatory Networks

Beyond its well-established role with FXR, beta-muricholic acid interacts with a network of other critical metabolic receptors.

Takeda G-protein-coupled Receptor 5 (TGR5): Muricholic acids (MCAs) have been shown to have strong activation effects on TGR5, a membrane-bound bile acid receptor. nih.gov Mechanistic studies in female mice revealed that MCAs enhance the expression of gonadotropin-releasing hormone (GnRH) in neurons through the activation of the TGR5-PI3K/Akt-mTOR signaling pathway. nih.gov Conversely, studies on TGR5 knockout mice show a decrease in the amount of muricholic acid, suggesting a feedback loop or co-regulatory relationship. researchgate.net

Liver X Receptor (LXR): A clear interplay exists between muricholic acids and LXR signaling. In experimental settings where mice are fed a cholesterol-rich diet, the resulting increase in hydrophilic muricholic acids leads to the inhibition of FXR signaling. researchgate.net This, in turn, promotes LXR signaling, which helps manage cholesterol levels. researchgate.net LXR activation stimulates the conversion of cholesterol into bile acids, specifically favoring the production of muricholic acid. researchgate.netoup.com

Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR): These xenobiotic-sensing nuclear receptors are also involved in muricholic acid homeostasis. Studies using knockout mice have demonstrated that the loss of either PXR or CAR impairs the conversion of chenodeoxycholic acid to beta-muricholic acid, resulting in lower hepatic concentrations of TβMCA. nih.gov Furthermore, pharmacological activation of CAR in mice leads to an increased proportion of muricholic acids in biliary excretion and elevated levels of tauro-alpha and beta-muricholic acid in the serum. researchgate.net

| Receptor | Interaction with Beta-Muricholic Acid / TβMCA | Key Research Finding |

|---|---|---|

| Farnesoid X Receptor (FXR) | Antagonist (TβMCA) | TβMCA is a naturally occurring competitive antagonist of FXR, with levels modulated by gut microbiota. nih.govnih.govresearchgate.net |

| Takeda G-protein-coupled Receptor 5 (TGR5) | Agonist | Muricholic acids activate TGR5, influencing neuronal signaling pathways. nih.gov |

| Liver X Receptor (LXR) | Indirect (promotes LXR signaling) | Increased muricholic acid levels inhibit FXR, which in turn enhances LXR signaling to control cholesterol. researchgate.net |

| Pregnane X Receptor (PXR) | Regulatory Role | Loss of PXR impairs the metabolic production of TβMCA from other bile acids. nih.gov |

| Constitutive Androstane Receptor (CAR) | Regulatory Role | Activation of CAR increases the excretion and serum levels of muricholic acids. researchgate.net |

Feedback Regulation of Host Bile Acid Synthesis Enzymes (e.g., CYP7A1, FGF15)

The antagonism of intestinal FXR by TβMCA is a critical upstream event that triggers a cascade affecting the primary enzymes of bile acid synthesis. Normally, bile acids activate FXR in the ileum, which induces the expression of Fibroblast Growth Factor 15 (FGF15) (FGF19 in humans). nih.govh1.co FGF15 then travels to the liver and represses the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. nih.govh1.co

Role in Lipid and Glucose Metabolic Regulation in Experimental Settings (excluding clinical outcomes)

The modulation of nuclear receptors by beta-muricholic acid and its derivatives has significant downstream consequences for lipid and glucose metabolism, as observed in various experimental models.

Lipid Metabolism: In primary-cultured mouse hepatocytes, β-muricholic acid was found to inhibit lipid accumulation following exposure to fatty acids, suggesting a potential role in mitigating hepatic steatosis. In mouse models, dietary administration of β-muricholic acid was shown to suppress the activity of HMG-CoA reductase, a key enzyme in cholesterol synthesis, in the liver. researchgate.net The hydrophilic nature of beta-muricholic acid also contributes to lower intestinal cholesterol absorption compared to more hydrophobic bile acids. oup.com This coordinated regulation, driven by muricholic acid's inhibition of FXR and favoring of LXR signaling, promotes the efficient elimination of cholesterol. researchgate.net

Glucose Metabolism: The antagonism of FXR by muricholic acid derivatives has been linked to beneficial effects on glucose homeostasis in experimental settings. Mice treated with glycine-β-muricholic acid, another FXR antagonist, showed improved insulin (B600854) tolerance and oral glucose tolerance, as well as reduced fasting insulin levels compared to control animals. Studies on germ-free mice, which have elevated TβMCA levels and thus suppressed intestinal FXR signaling, have shown that these animals are less prone to obesity and metabolic disorders when fed a high-fat diet. nih.gov These findings underscore the importance of intestinal FXR inhibition by muricholic acids in regulating glucose and lipid metabolism.

| Metabolic Area | Experimental Model | Observed Effect of Beta-Muricholic Acid or its Derivatives |

|---|---|---|

| Lipid Metabolism | Primary Mouse Hepatocytes | Inhibited lipid accumulation. |

| Lipid Metabolism | Mice on High-Cholesterol Diet | Suppressed hepatic HMG-CoA reductase activity. researchgate.net |

| Lipid Metabolism | Mice (General) | Promotes lower intestinal cholesterol absorption. oup.com |

| Glucose Metabolism | Mice (treated with Glycine-β-MCA) | Improved insulin and glucose tolerance; reduced fasting insulin. |

| Overall Metabolism | Germ-free Mice (High TβMCA) on High-Fat Diet | Protected against obesity and metabolic disorders. nih.gov |

Research Applications of Beta Muricholic Acid D5 in Preclinical Models

Murine Models for Studying Bile Acid Metabolism and Dysregulation

Murine models are central to investigating bile acid homeostasis due to significant, yet informative, differences in their bile acid composition compared to humans, notably the presence of muricholic acids. nih.govchildrensmercy.org These models allow for controlled genetic and environmental manipulations to dissect the pathways of bile acid synthesis and signaling.

Germ-free (GF) and gnotobiotic (mice with a defined microbial community) models have been crucial in demonstrating the profound influence of gut microbiota on bile acid metabolism. nih.gov Studies comparing GF and conventionally raised (CONV-R) mice reveal significant differences in their bile acid profiles. GF mice exhibit a dramatically larger bile acid pool size, with 40-fold increases in the gallbladder. researchgate.net

A key finding from these models is the role of the gut microbiota in regulating the levels of tauro-β-muricholic acid (T-β-MCA). nih.gov In GF mice, T-β-MCA is a predominant bile acid, whereas its levels are significantly reduced in CONV-R mice. researchgate.netnih.gov This is critical because T-β-MCA acts as a natural antagonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in providing negative feedback to inhibit bile acid synthesis in the liver. nih.govresearchgate.net The high levels of the FXR antagonist T-β-MCA in GF mice lead to reduced FXR signaling in the ileum, which in turn increases the expression of the bile acid synthesis enzyme cholesterol 7α-hydroxylase (CYP7A1) in the liver. nih.gov This demonstrates that the gut microbiota actively suppresses bile acid synthesis by metabolizing and reducing the levels of FXR-antagonistic muricholic acids. nih.govresearchgate.net

Table 1: Comparison of Bile Acid Characteristics in Germ-Free (GF) vs. Conventionally Raised (CONV-R) Mice

| Feature | Germ-Free (GF) Mice | Conventionally Raised (CONV-R) Mice | Key Takeaway |

|---|---|---|---|

| Bile Acid Pool Size | Significantly increased (e.g., 40-fold in gallbladder) researchgate.net | Normal | Microbiota is essential for maintaining normal bile acid pool size. |

| Predominant Bile Acid | Tauro-β-muricholic acid (T-β-MCA) researchgate.netnih.gov | Taurocholic acid (TCA) | Microbiota alters the chemical composition of the bile acid pool. |

| FXR Signaling | Inhibited/Inactive nih.govnih.gov | Active | High T-β-MCA levels in GF mice antagonize FXR, a key regulator. nih.gov |

| Bile Acid Synthesis | Increased (elevated CYP7A1) nih.gov | Suppressed | Microbiota suppresses bile acid synthesis by reducing FXR antagonists. nih.gov |

Diet-induced and genetically modified murine models are invaluable for studying how β-MCA influences metabolic diseases.

In diet-induced models , feeding mice a lithogenic diet (high in cholesterol and cholic acid) is a common method to induce cholesterol gallstones. nih.gov Studies using this model have shown that dietary administration of β-MCA is highly effective at preventing the formation of and dissolving existing cholesterol gallstones. nih.govlipidmaps.org Its efficacy surpasses that of ursodeoxycholic acid (UDCA), another bile acid used therapeutically. nih.gov The protective mechanism of β-MCA involves reducing the biliary secretion and intestinal absorption of cholesterol. nih.gov Furthermore, in mice fed a high-cholesterol diet, increased levels of muricholic acids contribute to resistance against hypercholesterolemia by deactivating FXR signaling, which promotes the elimination of cholesterol. nih.gov

Genetically modified models have further clarified the role of β-MCA. A key model is the Cyp2c70 knockout (KO) mouse. childrensmercy.orgrug.nl The enzyme CYP2C70 is responsible for producing muricholic acids in mice. childrensmercy.orgnih.gov By knocking out this gene, researchers can create a mouse with a "human-like" bile acid pool, which is more hydrophobic and lacks β-MCA. childrensmercy.orgrug.nlmdpi.com These Cyp2c70 KO mice develop features of cholestatic liver injury and fibrosis, highlighting the protective, hydrophilic nature of the murine-specific muricholic acids. rug.nlmdpi.com Studies on these mice have shown that administering glycine-conjugated β-muricholic acid (Gly-MCA) can alleviate liver fibrosis and improve gut barrier function, demonstrating its therapeutic potential. mdpi.com

Investigation of Physiological and Pathophysiological Processes in Animal Models

The application of β-MCA and its deuterated tracers in animal models extends to investigating specific disease processes, from liver disorders to systemic metabolic dysregulation.

Cholestasis, the impairment of bile flow, leads to the accumulation of toxic bile acids in the liver. frontiersin.org Animal models, including bile duct ligation and chemically induced cholestasis (e.g., with lithocholic acid or α-naphthylisothiocyanate), are used to study this condition. nih.govfrontiersin.org As demonstrated in Cyp2c70-deficient mice, the absence of hydrophilic muricholic acids leads to a more hydrophobic, toxic bile acid pool that induces features of cholestasis and progressive cholangiopathy. rug.nl This underscores the protective role of β-MCA in maintaining normal hepatic function. The administration of β-MCA derivatives in these models can ameliorate liver injury, suggesting a therapeutic application in cholestatic conditions. mdpi.com

β-MCA is a significant regulator of cholesterol and lipid metabolism. In C57L/J mice, a strain susceptible to diet-induced cholesterol gallstones, β-MCA administration was more effective than UDCA in preventing and dissolving gallstones. nih.gov It achieves this by reducing the cholesterol saturation index in bile. nih.gov In broader studies on hypercholesterolemia, an increase in the muricholic acid pool following a cholesterol overload was shown to mediate resistance to high cholesterol levels in mice. nih.gov This effect is partly due to the antagonism of FXR, which alters the expression of genes involved in cholesterol transport and excretion. nih.gov The use of β-MCA in these models has been crucial for understanding the mechanisms by which bile acids regulate systemic cholesterol balance.

Table 2: Effects of Beta-Muricholic Acid (β-MCA) in Preclinical Models of Dyslipidemia

| Preclinical Model | Intervention | Key Findings | Reference |

|---|---|---|---|

| Diet-Induced Gallstones (C57L/J Mice) | 0.5% β-MCA in diet | 100% gallstone dissolution rate (vs. 60% for UDCA); Decreased gallstone prevalence to 20% (vs. 50% for UDCA). nih.gov | nih.gov |

| High-Cholesterol Diet (C57BL6/J Mice) | Cholesterol-enriched diet | Increased endogenous muricholic acid levels promoted resistance to hypercholesterolemia. nih.gov | nih.gov |

| High Cholesterol and Cholic Acid Diet | Dietary β-MCA | Reduced HMG-CoA reductase activity in liver microsomes. lipidmaps.org | lipidmaps.org |

While direct studies linking β-MCA to aspiration pneumonia models are not prominent, its derivatives have shown significant effects on inflammatory pathways in other disease models. nih.govmdpi.com For instance, in mouse models of nonalcoholic steatohepatitis (NASH), a condition characterized by liver inflammation and fat accumulation, the administration of Gly-MCA improved inflammatory responses and collagen deposition. nih.gov The mechanism involves the specific antagonism of intestinal FXR, which leads to a reduction in intestine-derived ceramides (B1148491) that would otherwise promote liver endoplasmic reticulum stress and the production of pro-inflammatory cytokines. nih.gov These findings suggest that β-MCA and its conjugates can modulate inflammatory signaling originating from the gut-liver axis, a pathway with potential relevance to systemic inflammatory conditions.

Mechanistic Insights into Host-Microbiota Axis Contribution to Systemic Metabolism in Preclinical Contexts

In preclinical research, stable isotope-labeled compounds such as beta-Muricholic Acid-d5 are instrumental for gaining precise mechanistic insights into complex biological systems. The use of deuterated standards is critical in liquid chromatography-mass spectrometry (LC-MS) based metabolomics to ensure the accurate quantification of endogenous molecules, which can be challenging due to matrix effects in biological samples. nih.govresearchgate.netiroatech.com this compound serves as an ideal internal standard for its unlabeled counterpart, allowing researchers to reliably measure fluctuations in beta-muricholic acid levels in preclinical models and thereby investigate its role in the interplay between the gut microbiota and host metabolism. iroatech.comavantiresearch.com

Beta-muricholic acid (β-MCA), a primary bile acid in mice, is a key signaling molecule in the gut-liver axis. nih.gov Its biological activity is particularly significant due to its role as a natural antagonist of the farnesoid X receptor (FXR), a nuclear receptor that is a central regulator of bile acid, lipid, and glucose homeostasis. nih.govmdpi.comresearchgate.net The gut microbiota profoundly influences the metabolic profile of the host by modifying bile acids. nih.govmdpi.com Studies using germ-free (GF) versus conventionally raised (CONV-R) mice have been pivotal in elucidating these mechanisms.

Research has demonstrated that the gut microbiota regulates the levels of specific FXR antagonists. nih.gov In the absence of a gut microbiome, as seen in GF mice, the levels of tauro-conjugated beta-muricholic acid (T-β-MCA) are dramatically elevated in the enterohepatic system. nih.govmdpi.com T-β-MCA is a potent natural antagonist of FXR. nih.govmdpi.com By accurately measuring these changes—a process reliant on stable isotope-labeled standards for precision—researchers have uncovered a critical mechanism by which the microbiota communicates with the host to regulate systemic metabolism.

The antagonism of FXR in the ileum by high levels of T-β-MCA has significant downstream effects on host metabolism. nih.gov Ileal FXR activation normally induces the expression of Fibroblast Growth Factor 15 (FGF15) in mice. FGF15 is an endocrine hormone that travels to the liver via the portal vein to suppress the synthesis of new bile acids from cholesterol by inhibiting the rate-limiting enzyme, Cholesterol 7α-hydroxylase (CYP7A1). nih.govnih.gov

In GF mice, the elevated T-β-MCA levels inhibit ileal FXR, leading to reduced FGF15 expression. This relieves the suppression of CYP7A1 in the liver, resulting in an increased rate of bile acid synthesis. nih.gov This finding demonstrates that the gut microbiota plays a crucial role in regulating the bile acid pool size and composition, not only by producing secondary bile acids but also by modulating the host's own synthesis pathways through alleviating the inhibition of FXR. nih.govmdpi.com These insights, derived from preclinical models, underscore how the host-microbiota axis finely tunes metabolic homeostasis.

The following tables summarize the key findings from preclinical studies investigating the role of muricholic acids and the gut microbiota in regulating host metabolism.

Table 1: Differential Regulation of Key Signaling Molecules by Gut Microbiota in Preclinical Models This interactive table outlines the comparative status of key molecules in the bile acid signaling pathway in germ-free (GF) versus conventionally raised (CONV-R) mice, based on findings from preclinical studies.

| Molecule | Location | Status in Germ-Free (GF) Mice | Status in Conventionally Raised (CONV-R) Mice | Functional Consequence |

| Tauro-β-muricholic acid (T-β-MCA) | Ileum | Significantly Increased | Significantly Decreased | Antagonizes FXR in GF mice. nih.govmdpi.com |

| Farnesoid X Receptor (FXR) Activity | Ileum | Inhibited | Activated | Regulates FGF15 expression. nih.govmdpi.com |

| Fibroblast Growth Factor 15 (FGF15) | Ileum | Decreased Expression | Increased Expression | Signals to the liver to suppress bile acid synthesis. nih.govnih.gov |

| Cholesterol 7α-hydroxylase (CYP7A1) | Liver | Increased Expression | Suppressed Expression | Rate-limiting enzyme for bile acid synthesis. nih.gov |

| Bile Acid Synthesis | Liver | Increased | Homeostatically Regulated | Affects cholesterol metabolism and bile acid pool size. nih.govnih.gov |

Table 2: Key Molecular Players in the Host-Microbiota Metabolic Axis This interactive table describes the primary function of molecules central to the mechanistic pathway linking the gut microbiota, bile acids, and host systemic metabolism.

| Compound / Receptor | Classification | Primary Function in Host-Microbiota Axis |

| Beta-muricholic acid (β-MCA) | Primary Bile Acid | A precursor to T-β-MCA; known to be an FXR antagonist. nih.govresearchgate.net |

| Tauro-β-muricholic acid (T-β-MCA) | Conjugated Primary Bile Acid | Potent natural antagonist of the Farnesoid X Receptor (FXR). Its levels are regulated by the gut microbiota. nih.govmdpi.com |

| Farnesoid X Receptor (FXR) | Nuclear Receptor | Key regulator of bile acid, lipid, and glucose metabolism. Activated by certain bile acids, inhibited by others like T-β-MCA. nih.govmdpi.com |

| Fibroblast Growth Factor 15 (FGF15) | Endocrine Hormone (in mice) | Secreted from the ileum upon FXR activation; signals the liver to reduce bile acid synthesis. nih.govnih.gov |

| Cholesterol 7α-hydroxylase (CYP7A1) | Enzyme | The rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol in the liver. nih.govnih.gov |

Future Directions and Emerging Research Frontiers for Deuterated Beta Muricholic Acid

Integration with Multi-omics Approaches for Systems-Level Understanding

A significant frontier in biomedical research is the integration of multiple "omics" disciplines—such as proteomics, transcriptomics, and metabolomics—to build a comprehensive, systems-level view of biological processes. nih.govnih.govresearchgate.net In this context, β-MCA-d5 serves as a critical tool for ensuring the accuracy of the metabolomics data, which is a cornerstone of these integrative studies.

By providing precise quantification of β-muricholic acid, researchers can confidently correlate its levels with changes in protein expression (proteomics) and gene transcription (transcriptomics). elifesciences.orgnih.gov For instance, an increase in β-MCA concentration, accurately measured using β-MCA-d5, could be linked to the upregulation of specific genes and proteins involved in bile acid synthesis or transport. This multi-omics approach allows scientists to move beyond simple correlation and begin to map the complex regulatory networks that govern metabolism. nih.govresearchgate.net Artificial intelligence and machine learning models are being developed to analyze these vast, multi-layered datasets, identifying causal relationships between genetic variations, environmental factors, and metabolic outcomes. arxiv.org This integrated strategy is essential for understanding how perturbations in the gut microbiome-host metabolic axis influence health and disease. nih.gov

Development of Advanced Analytical Techniques for Isomeric and Trace Bile Acid Quantification in Complex Biota

The accurate quantification of bile acids in complex biological matrices like plasma, feces, and tissue is notoriously difficult due to the presence of numerous structurally similar isomers and the low concentrations of many biologically active species. nih.govnih.gov Deuterated internal standards, including β-MCA-d5, are indispensable for the development and validation of advanced analytical methods designed to meet these challenges. nih.govmdpi.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently the gold standard for bile acid analysis, offering high sensitivity and specificity. nih.govnih.govspringernature.com The use of β-MCA-d5 as an internal standard helps to correct for variations in sample preparation and instrument response, ensuring reliable quantification. nih.gov Future research will focus on enhancing these techniques further. Innovations in Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS) are enabling faster analysis times and superior chromatographic resolution, which is critical for separating isomeric bile acids that differ only in the spatial orientation of hydroxyl groups. nih.govnih.govnih.gov The development of these robust and precise methods is essential for detecting subtle but significant changes in bile acid profiles associated with various diseases. nih.govresearchgate.net

| Technique | Principle | Advantages | Role of Deuterated Standards | Reference |

|---|---|---|---|---|

| GC-MS | Separation of volatile derivatives by gas chromatography, followed by mass spectrometry. | Historically a primary method, good for certain analyses. | Internal standard for quantification. | nih.gov |

| HPLC-MS/MS | Separation by high-performance liquid chromatography, followed by tandem mass spectrometry. | High sensitivity and specificity, has become a mainstream method. | Crucial for accurate quantification and method validation. | nih.govnih.gov |

| UPLC-MS/MS | Utilizes smaller particle columns for higher resolution and speed than HPLC. | Superior chromatographic resolution for isomers, shorter run times. Preferred for precise detection. | Essential for correcting matrix effects and ensuring accuracy. | nih.govnih.govnih.gov |

Exploration of Novel Metabolic Transformations and Their Biological Significance in Experimental Systems

The use of stable isotope-labeled tracers like β-MCA-d5 is a powerful strategy for discovering novel metabolic pathways. By administering the labeled compound to an experimental system (e.g., animal models or cell cultures), researchers can track the appearance of deuterated metabolites, confidently identifying them as derivatives of the parent compound.

This approach is crucial for understanding the full extent of bile acid biotransformation, which can be mediated by host enzymes or the gut microbiota. nih.gov For example, studies have shown that the intestinal microflora can transform β-muricholic acid into its 3β-epimer. nih.gov The use of labeled β-MCA could uncover other microbial modifications, such as epimerization at other positions, dehydrogenation, or dehydroxylation, which could produce novel bile acids with unique biological activities. Recent in vitro studies using liver microsomes have successfully identified numerous metabolites of other bile acids through hydroxylation, oxidation, and epimerization, followed by conjugation to glucuronides or sulfates, demonstrating the power of this approach to map metabolic pathways. mdpi.com Identifying these novel metabolites and understanding their biological significance—for instance, their ability to act as agonists or antagonists of receptors like the Farnesoid X Receptor (FXR)—is a key area of emerging research. wikipedia.orgmdpi.com

Expanding the Understanding of Beta-Muricholic Acid's Role in Specific Biological Processes beyond Current Murine Focus

While β-muricholic acid is a primary bile acid in mice, it is found only in low concentrations in humans. wikipedia.org This species difference has significant metabolic implications, as muricholic acids are hydrophilic and act as FXR antagonists, contributing to the resistance of mice to hypercholesterolemia. wikipedia.orgnih.govmdpi.com A major frontier of research involves bridging this gap to better translate findings from mouse models to human physiology.

The development of mouse models that lack the enzyme Cyp2c70, which is responsible for producing muricholic acids, has been a significant breakthrough. nih.govresearchgate.netchildrensmercy.org These "humanized" mice have a more hydrophobic, human-like bile acid pool and have proven invaluable for studying the role of different bile acid compositions in liver diseases and metabolic disorders. childrensmercy.orgnih.gov Future studies using these models, potentially in combination with β-MCA-d5 as an analytical standard, can help elucidate the specific protective mechanisms of muricholic acids. Investigating the metabolism of β-MCA in other species, such as hamsters and prairie dogs, also provides comparative insights into bile acid handling and function across different organisms. nih.gov Furthermore, while not a major primary bile acid, the metabolic fate of orally administered β-MCA has been studied in human subjects, revealing its conjugation and excretion patterns, which warrants further investigation into its potential physiological or pharmacological roles in humans. nih.gov

| Compound Name |

|---|

| beta-Muricholic Acid-d5 |

| beta-Muricholic Acid |

| α-muricholic acid |

| ω-muricholic acid |

| Cholic acid |

| Chenodeoxycholic acid |

| Ursodeoxycholic acid |

| Deoxycholic acid |

| Lithocholic acid |

| Hyodeoxycholic acid |

| Glyco-β-muricholic acid |

| Tauro-β-muricholic acid |

| Glycine |

| Taurine (B1682933) |

| Cholesterol |

Q & A

Q. What are the primary research applications of β-Muricholic Acid-d5 in metabolic and biliary studies?

β-Muricholic Acid-d5 is widely used as a stable isotope-labeled internal standard in mass spectrometry to quantify endogenous β-muricholic acid in biological matrices (e.g., serum, bile). Its deuterated form ensures accurate calibration by compensating for matrix effects and ionization efficiency variations during LC-MS/MS analysis . In experimental models, non-deuterated β-muricholic acid has been shown to prevent cholesterol gallstone formation in C57L/J mice by reducing biliary cholesterol saturation indices and enhancing cholesterol solubility via phase boundary shifts .

Q. How is β-Muricholic Acid-d5 synthesized and characterized for research use?

Synthesis involves deuterium labeling at specific positions (e.g., 2,2,3,4,4-d5) to maintain isotopic purity (≥99 atom % D). Characterization includes nuclear magnetic resonance (NMR) for structural validation and high-resolution mass spectrometry (HRMS) to confirm molecular weight (408.57 g/mol for the non-deuterated form) and isotopic enrichment. Purity (≥98% by CP) is verified via reverse-phase HPLC with UV/Vis or charged aerosol detection .

Q. What analytical methods are recommended for detecting β-Muricholic Acid-d5 in complex biological samples?

LC-MS/MS with multiple reaction monitoring (MRM) is the gold standard. For example, in targeted metabolomics, deuterated analogs (e.g., kynurenic acid-d5, taurocholic acid-d4) are spiked into plasma samples as internal standards. Extraction protocols (e.g., Ostro 96-well plates) and desorption solutions are optimized to minimize matrix interference, with recovery rates monitored (variation ≤35%) .

Advanced Research Questions

Q. How do contradictory findings about β-Muricholic Acid’s efficacy in gallstone dissolution arise across experimental models?

Discrepancies often stem from differences in animal models and diet formulations. In C57L/J mice fed a lithogenic diet (2% cholesterol, 0.5% cholic acid), β-muricholic acid achieved 100% gallstone dissolution, whereas prairie dogs on similar diets showed variable outcomes due to species-specific bile acid metabolism and intestinal cholesterol absorption rates . Researchers must standardize diet composition, control microbiota variations, and validate bile acid pool sizes to reconcile data contradictions .

Q. What methodological challenges exist in quantifying β-Muricholic Acid-d5 in microbiome-associated studies?

Challenges include:

- Co-elution interference from structurally similar bile acids (e.g., hyocholic acid, murideoxycholic acid).

- Microbiome-driven degradation : Gut bacteria modify bile acids, altering deuterated/non-deuterated ratios. Solutions involve using orthogonal separation techniques (e.g., HILIC vs. reverse-phase chromatography) and stable isotope tracing in germ-free vs. conventional mouse models .

Q. How does β-Muricholic Acid modulate cholesterol crystallization kinetics, and what experimental parameters are critical for reproducibility?

β-Muricholic Acid shifts the cholesterol phase boundary from solid crystals to liquid crystalline states by altering bile salt hydrophilicity. Key experimental parameters include:

Q. What are the implications of isotopic labeling (deuteration) on β-Muricholic Acid’s biological activity in vivo?

Deuterium labeling at non-reactive positions (e.g., 2,2,3,4,4-d5) minimizes kinetic isotope effects, preserving its bioactivity. However, researchers must validate that deuterated forms do not alter transporter affinity (e.g., ASBT, NTCP) or FXR/TGR5 signaling pathways using comparative pharmacokinetic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.